Myosin Light Chain Kinase (MLCK) inhibitor peptide 18 is a synthetic peptide that acts as a potent and specific inhibitor of MLCK. [, ] While its exact origin within scientific literature is difficult to pinpoint, it has become a valuable tool in studying the role of MLCK in various cellular processes.
MLCK inhibitor peptide 18 works by specifically targeting and inhibiting MLCK, a key enzyme responsible for phosphorylating the regulatory light chain of myosin II. [, ] This phosphorylation event is crucial for the activation of myosin II, which plays a central role in various cellular functions, including smooth muscle contraction, cell motility, and maintenance of endothelial barrier integrity. [, ]
MLCK inhibitor peptide 18 is a selective and cell-permeable inhibitor of myosin light chain kinase, a critical enzyme involved in various cellular processes, including muscle contraction and cell motility. This peptide has an inhibitory concentration (IC50) of 50 nM and exhibits a remarkable 4000-fold selectivity for myosin light chain kinase over calmodulin-dependent kinase II. Its ability to penetrate cell membranes allows it to modulate intracellular signaling pathways effectively, particularly in conditions affecting paracellular permeability and cellular responses to inflammatory stimuli .
MLCK inhibitor peptide 18 is classified as a competitive inhibitor of myosin light chain kinase. It is derived from combinatorial peptide chemistry techniques aimed at identifying novel classes of protein kinase inhibitors. The compound is commercially available from various suppliers, including APExBIO, Tocris, MedChemExpress, Sigma-Aldrich, and Cayman Chemical .
The synthesis of MLCK inhibitor peptide 18 involves solid-phase peptide synthesis techniques, which allow for the assembly of peptides in a stepwise manner on a solid support. The specific sequence of the peptide is Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH2, with modifications that enhance its stability and permeability . The synthesis typically requires the following steps:
MLCK inhibitor peptide 18 has a molecular weight of 1324.64 g/mol and its chemical formula is C60H105N23O11. The structural representation includes a series of amino acids linked by peptide bonds, with specific modifications that contribute to its function as an inhibitor .
Key structural characteristics:
MLCK inhibitor peptide 18 acts primarily through competitive inhibition of myosin light chain kinase activity. This interaction prevents the phosphorylation of myosin light chains, which is crucial for muscle contraction and other cellular processes. The technical details include:
The mechanism by which MLCK inhibitor peptide 18 exerts its effects involves several steps:
MLCK inhibitor peptide 18 has several applications in scientific research:
MLCK inhibitor peptide 18 (sequence: H-RKKYKYRRK-NH₂) functions as a potent and selective competitive inhibitor of myosin light chain kinase (MLCK), exhibiting an IC₅₀ of 50 nM against its primary target [1] [3]. Kinetic analyses reveal that inhibition is competitive with respect to the peptide substrate (Kᵢ = 52 nM) but displays mixed-mode inhibition with respect to ATP, indicating complex interactions within the enzyme's catalytic pocket [3] [5]. This dual kinetic behavior suggests the peptide occupies both the substrate-binding site and adjacent regions influencing ATP affinity.
The inhibitor demonstrates exceptional selectivity for MLCK over closely related kinases:
Table 1: Selectivity Profile of MLCK Inhibitor Peptide 18
Kinase Target | IC₅₀ Value | Selectivity Ratio (vs. MLCK) |
---|---|---|
MLCK | 50 nM | 1 |
CaMKII | >200 µM | >4,000 |
PKA | >100 µM | >2,000 |
PKC | >100 µM | >2,000 |
Rho kinase | >100 µM | >2,000 |
This selectivity profile stems from precise molecular recognition of MLCK-specific structural features within the substrate-binding domain, enabling researchers to dissect MLCK-mediated phosphorylation events without significant off-target effects [1] [9].
The molecular architecture of MLCK inhibitor peptide 18 (molecular weight: 1324.64 g/mol, formula: C₆₀H₁₀₅N₂₃O₁₁) features a highly basic nonapeptide sequence with critical electrostatic and hydrophobic interaction motifs [2] [3]. Key structural determinants governing its high-affinity binding include:
Table 2: Key Functional Residues in MLCK Inhibitor Peptide 18
Residue Position | Amino Acid | Functional Role |
---|---|---|
1 | Arg (R) | Ionic interactions with catalytic pocket |
2-3 | Lys (K) | Electrostatic stabilization |
4,6 | Tyr (Y) | Hydrophobic interactions, specificity |
5 | Lys (K) | Structural spacer |
7-9 | Arg-Arg-Lys | High-affinity binding, C-terminal amidation |
Biophysical analyses indicate that peptide 18 binding induces conformational changes in MLCK that may allosterically influence calmodulin-binding dynamics, though without direct interference with calmodulin activation [3] [5]. This structural insight explains the inhibitor's ability to block substrate phosphorylation while preserving upstream calcium/calmodulin signaling.
The primary biochemical consequence of MLCK inhibition by peptide 18 is the dose-dependent reduction in regulatory myosin light chain (MLC20) phosphorylation at Ser-19, a modification essential for actomyosin contractility [4] [7]. Cellular studies demonstrate that at concentrations ≥330 µM, peptide 18 reduces MLC phosphorylation by 70-90% in various cell types, including intestinal epithelia and vascular smooth muscle [7] [10]. This phosphorylation blockade produces significant functional effects:
Notably, the phosphorylation inhibition exhibits temporal specificity, primarily affecting rapid calcium-dependent contraction initiation rather than sustained tonic contraction, which depends more on RhoA/ROCK-mediated phosphatase inhibition [4] [7]. This temporal selectivity makes peptide 18 particularly valuable for dissecting distinct phases of contractile regulation.
MLCK inhibitor peptide 18 exhibits sophisticated integration with calcium signaling cascades through its targeted action on the Ca²⁺/calmodulin-MLCK axis without disrupting upstream elements:
This precise mechanism enables researchers to isolate MLCK-dependent processes within the broader calmodulin signaling network, distinguishing them from parallel pathways involving CaMKII or calcineurin. The inhibitor has proven particularly valuable in establishing that endothelial barrier dysfunction during inflammation requires MLCK activation downstream of calcium flux but upstream of RhoA activation [7] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7